3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is a synthetic organic compound that features a quinoline moiety linked to a propargyl acetate group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, which is known for its biological activity, combined with the propargyl acetate group, makes this compound a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and propargyl alcohol.
Formation of Intermediate: The 5-chloroquinoline is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the quinoline anion.
Alkylation: The quinoline anion is then alkylated with propargyl bromide to form 3-((5-chloroquinolin-8-yl)oxy)prop-2-yne.
Acetylation: The final step involves the acetylation of the propargyl alcohol group using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynal or 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynoic acid.
Reduction: Formation of 3-((5-chloroquinolin-8-yl)oxy)propane.
Substitution: Formation of derivatives like 3-((5-aminoquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.
Scientific Research Applications
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its quinoline moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in target cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.
Uniqueness
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is unique due to the presence of the propargyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline-based compounds and makes it a valuable intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C14H10ClNO3 |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-(5-chloroquinolin-8-yl)oxyprop-2-ynyl acetate |
InChI |
InChI=1S/C14H10ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,8H2,1H3 |
InChI Key |
LCBMSWJMKQCVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC#COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.